2-Oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid
Description
2-Oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with a pyridin-4-yl group at position 5, a carboxylic acid at position 3, and a ketone at position 2. The 1,6-naphthyridine scaffold is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a candidate for targeting enzymes or receptors .
Properties
IUPAC Name |
2-oxo-5-pyridin-4-yl-1H-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-13-10(14(19)20)7-9-11(17-13)3-6-16-12(9)8-1-4-15-5-2-8/h1-7H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNOYMIIMDJLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC3=C2C=C(C(=O)N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid (commonly referred to as 2-Oxo-Naphthyridine) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, specifically focusing on its anticancer and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a naphthyridine core with a pyridine substituent and a carboxylic acid functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that 2-Oxo-Naphthyridine exhibits notable anticancer properties. Research involving various cancer cell lines has indicated that this compound can effectively inhibit cell proliferation.
Case Study: A549 Lung Adenocarcinoma Model
In a study assessing the anticancer activity against A549 human lung adenocarcinoma cells, the compound was tested in vitro. The results showed that 2-Oxo-Naphthyridine significantly reduced cell viability compared to control treatments (cisplatin) at a concentration of 100 µM over 24 hours. The following table summarizes the findings:
| Compound | Cell Viability (%) | IC50 (µM) | Remarks |
|---|---|---|---|
| 2-Oxo-Naphthyridine | 66 | 30 | Significant reduction in viability |
| Cisplatin | 50 | 10 | Standard chemotherapy agent |
| Control | 100 | - | No treatment |
The study indicated that the compound's structure plays a vital role in its efficacy, particularly the presence of the carboxylic acid group which enhances interaction with cellular targets .
Antimicrobial Activity
The antimicrobial potential of 2-Oxo-Naphthyridine has also been explored, particularly against multidrug-resistant strains of bacteria.
Case Study: Multidrug-Resistant Staphylococcus aureus
In antimicrobial assays, 2-Oxo-Naphthyridine was evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited selective antimicrobial activity, as shown in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| MRSA | 15 µg/mL | Moderate |
| Vancomycin-intermediate S. aureus | 20 µg/mL | Moderate |
| E. coli | >100 µg/mL | No activity |
These results highlight the compound's potential as an antimicrobial agent against resistant pathogens, suggesting further exploration for therapeutic applications .
The biological activity of 2-Oxo-Naphthyridine is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in cancer cells.
- Cell Cycle Arrest : It has been suggested that it induces cell cycle arrest at specific checkpoints.
- Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells which is critical in cancer progression and microbial resistance .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit potent antimicrobial properties. For instance, studies have shown that modifications to the naphthyridine structure can enhance its activity against a range of bacteria and fungi. The presence of the pyridine moiety in 2-Oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is believed to contribute to its effectiveness by facilitating interactions with microbial targets .
Anticancer Properties
Naphthyridine derivatives have been explored for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, studies have demonstrated that this compound can inhibit key signaling pathways involved in tumor growth .
Pharmacological Applications
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It has been found to interact with specific enzymes that are critical in metabolic pathways related to disease states. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, thereby affecting cell function and viability .
Drug Development
Due to its structural characteristics, this compound serves as a lead compound for the development of new pharmaceuticals. Researchers are investigating its derivatives for enhanced bioactivity and reduced toxicity profiles compared to existing drugs .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various naphthyridine derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics .
Case Study 2: Anticancer Mechanism
In another study focusing on cancer treatment, researchers synthesized several derivatives of the compound and tested their effects on human cancer cell lines. The results showed that certain derivatives led to a marked decrease in cell viability and induced apoptosis via caspase activation pathways. This suggests potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substituent Effects
Key Example: 8-Oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic Acid
- Structural Difference : The oxo group is at position 8 instead of position 2.
- Reactivity : Decarboxylation under thermal conditions (370°C, 3 minutes) yields 5-(pyridin-4-yl)-1,6-naphthyridin-2(1H)-one in 72% yield, suggesting that oxo positioning influences reaction conditions and product stability .
- Implications : Positional isomerism may alter electronic distribution, affecting binding affinity in biological systems or catalytic reactivity.
Halogenated Derivatives: Ethyl 5-Chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate
Carboxamide Derivatives: N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides
- Structural Features : Carboxamide at position 3, alkyl/aryl substitutions at N1 and N3 .
- Synthesis : Prepared via carbodiimide-mediated coupling, a method applicable to the target compound for derivatization.
- Biological Relevance : Such analogs have demonstrated antimicrobial and CNS-related activities, suggesting that the carboxamide group may enhance target engagement through hydrogen bonding .
Decarboxylation Behavior
The higher thermal stability of the 8-oxo isomer suggests that oxo positioning significantly impacts decarboxylation kinetics.
Functional Group Impact on Properties
| Compound | Functional Group | Solubility | Lipophilicity |
|---|---|---|---|
| Target Compound | Carboxylic acid | High | Low |
| Ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate | Ester | Moderate | High |
| N3-Ada mantyl-4-oxo-1-pentyl-1,6-naphthyridine-3-carboxamide | Carboxamide | Low | Very High |
Carboxylic acids favor aqueous solubility, while esters and amides improve membrane permeability, critical for drug design .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via hydrolysis of its nitrile precursor (e.g., 2-Oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carbonitrile) using 1 M NaOH at 95°C for 5 hours, achieving 88% yield . Alternative methods may involve cyclization of intermediates under controlled pH and temperature. Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates for related naphthyridine derivatives .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR (¹H/¹³C) : For structural elucidation, particularly to verify the pyridine and naphthyridine ring systems.
- FT-IR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How should this compound be stored to ensure stability, and what decomposition products are of concern?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to strong oxidizers, as decomposition may release carbon oxides and nitrogen oxides . Monitor stability via periodic TLC or HPLC analysis.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Perform docking studies to predict interactions with biological targets (e.g., enzyme active sites).
- Use QSAR models to correlate structural modifications (e.g., substituents on the pyridine ring) with activity trends.
- Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- Reaction monitoring : Use in situ techniques (e.g., Raman spectroscopy) to identify intermediate formation and optimize reaction time.
- Solvent screening : Test aprotic vs. protic solvents to determine effects on reaction kinetics.
- Catalyst exploration : Evaluate metal catalysts (e.g., Pd/C) for side-reaction suppression .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology :
- Kinetic studies : Vary temperature and reagent concentrations to derive rate laws.
- Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis.
- DFT calculations : Map energy barriers for proposed reaction pathways (e.g., carboxylate formation from nitrile) .
Q. How does the compound’s solubility profile impact its applicability in biological assays?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
